molecular formula C8H17NO2 B6154444 methyl 2-amino-3,3-dimethylpentanoate CAS No. 1934377-48-6

methyl 2-amino-3,3-dimethylpentanoate

Cat. No. B6154444
CAS RN: 1934377-48-6
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3,3-dimethylpentanoate (MADMP) is a compound composed of a methyl group and an amino group attached to the 3-carbon of a dimethylpentanoate molecule. It is a derivative of the amino acid leucine and is found in many biological systems, including bacteria, fungi, plants, and animals. MADMP has been studied for its potential applications in biochemistry, physiology, and medicine.

Scientific Research Applications

Methyl 2-amino-3,3-dimethylpentanoate has been studied for its potential applications in biochemistry, physiology, and medicine. It has been used to study the effects of leucine on protein synthesis and has been used to study the role of leucine in the regulation of gene expression. methyl 2-amino-3,3-dimethylpentanoate has also been used to study the role of leucine in the regulation of energy metabolism.

Mechanism of Action

Methyl 2-amino-3,3-dimethylpentanoate is known to interact with the leucine-responsive element binding protein (LREBP) and the leucine-responsive element (LRE). The LREBP is a transcription factor that binds to the LRE and activates the transcription of genes involved in energy metabolism. methyl 2-amino-3,3-dimethylpentanoate binds to the LREBP and inhibits its binding to the LRE, thus preventing the transcription of genes involved in energy metabolism.
Biochemical and Physiological Effects
methyl 2-amino-3,3-dimethylpentanoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of the enzyme AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism. methyl 2-amino-3,3-dimethylpentanoate has also been shown to increase the expression of genes involved in fatty acid oxidation, which is involved in the breakdown of fatty acids for energy production.

Advantages and Limitations for Lab Experiments

Methyl 2-amino-3,3-dimethylpentanoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is stable in aqueous solutions. Another advantage is that it can be used to study the effects of leucine on protein synthesis and gene expression. A limitation is that it can be toxic to cells at high concentrations.

Future Directions

There are a number of potential future directions for methyl 2-amino-3,3-dimethylpentanoate. One potential direction is to study the effects of methyl 2-amino-3,3-dimethylpentanoate on other pathways involved in energy metabolism. Another potential direction is to study the effects of methyl 2-amino-3,3-dimethylpentanoate on other transcription factors, such as the cAMP-response element binding protein (CREBP). Additionally, methyl 2-amino-3,3-dimethylpentanoate could be used in combination with other compounds to study the effects of leucine on gene expression. Finally, methyl 2-amino-3,3-dimethylpentanoate could be used to study the effects of leucine on other physiological processes, such as muscle growth and development.

Synthesis Methods

Methyl 2-amino-3,3-dimethylpentanoate can be synthesized in a number of ways. One method involves the reaction of dimethylpentanoic acid with ammonia, followed by the addition of a methyl group. Another method involves the reaction of dimethylpentanoic acid with an alkyl halide, followed by the addition of an amino group. Both methods yield methyl 2-amino-3,3-dimethylpentanoate in relatively high yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-3,3-dimethylpentanoate involves the reaction of 2-amino-3,3-dimethylpentanoic acid with methanol in the presence of a dehydrating agent.", "Starting Materials": [ "2-amino-3,3-dimethylpentanoic acid", "Methanol", "Dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-amino-3,3-dimethylpentanoic acid to a round-bottom flask", "Add methanol to the flask and stir the mixture", "Add a dehydrating agent (e.g. sulfuric acid) to the flask and continue stirring", "Heat the mixture under reflux for several hours", "Allow the mixture to cool and then filter the precipitate", "Wash the precipitate with cold methanol", "Dry the product under vacuum to obtain methyl 2-amino-3,3-dimethylpentanoate" ] }

CAS RN

1934377-48-6

Product Name

methyl 2-amino-3,3-dimethylpentanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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